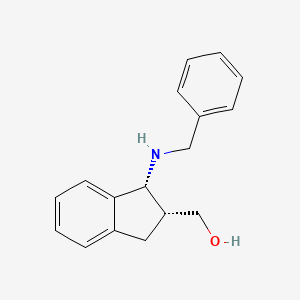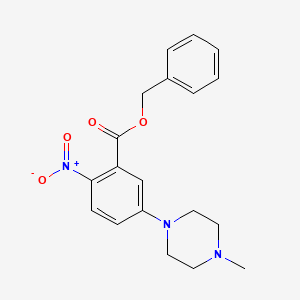
(cis-1-Benzylamino-indan-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(cis-1-Benzylamino-indan-2-yl)-methanol is an organic compound that belongs to the class of indane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzylamino group attached to an indane ring, with a hydroxyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (cis-1-Benzylamino-indan-2-yl)-methanol typically involves the following steps:
Formation of Indane Ring: The indane ring can be synthesized through cyclization reactions involving aromatic compounds.
Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with a suitable precursor.
Hydroxylation: The hydroxyl group at the second position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(cis-1-Benzylamino-indan-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylamino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (cis-1-Benzylamino-indan-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(cis-1-Benzylamino-indan-2-yl)-methanol: Unique due to its specific structure and functional groups.
Indane Derivatives: Compounds with similar indane rings but different substituents.
Benzylamino Compounds: Compounds with benzylamino groups attached to different core structures.
Uniqueness
This compound is unique due to its specific combination of the indane ring, benzylamino group, and hydroxyl group. This combination may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
[(1R,2R)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-12-15-10-14-8-4-5-9-16(14)17(15)18-11-13-6-2-1-3-7-13/h1-9,15,17-19H,10-12H2/t15-,17+/m0/s1 |
Clave InChI |
HCVGWUBTJZNXET-DOTOQJQBSA-N |
SMILES isomérico |
C1[C@H]([C@H](C2=CC=CC=C21)NCC3=CC=CC=C3)CO |
SMILES canónico |
C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)



![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
